molecular formula C15H10F3N B1624339 2-phenyl-5-(trifluoromethyl)-1H-indole CAS No. 491601-38-8

2-phenyl-5-(trifluoromethyl)-1H-indole

Cat. No. B1624339
M. Wt: 261.24 g/mol
InChI Key: AVHBERHHLKGZCL-UHFFFAOYSA-N
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Description

2-phenyl-5-(trifluoromethyl)-1H-indole is a chemical compound with the following structural formula: . It belongs to the oxazole class and contains a trifluoromethyl group. Let’s explore its properties and applications.


Molecular Structure Analysis

The molecular structure of 2-phenyl-5-(trifluoromethyl)-1H-indole consists of an indole ring fused with an oxazole ring. The trifluoromethyl group (CF₃) is attached to the phenyl moiety. The presence of fluorine atoms in the trifluoromethyl group significantly influences its reactivity and properties .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 170-172°C .

Safety And Hazards

  • Hazard Statements : It is classified as a warning substance (H315, H319, H335) .
  • Precautionary Measures : Handle with care, avoid inhalation, and wear appropriate protective gear .

properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c16-15(17,18)12-6-7-13-11(8-12)9-14(19-13)10-4-2-1-3-5-10/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHBERHHLKGZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462377
Record name 2-phenyl-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-5-(trifluoromethyl)-1H-indole

CAS RN

491601-38-8
Record name 2-phenyl-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
P Ahuja, N Siddiqui - European Journal of Medicinal Chemistry, 2014 - Elsevier
A series of thirty indole C-3 substituted 5-amino-6-(5-substituted-2-phenyl-1H-indol-1-yl)-4,5-dihydro-1,2,4-triazine-3(2H)-thione 5a–f, 6a–f, 7a–f, 8a–f and 9a–f were synthesized to …
Number of citations: 74 www.sciencedirect.com
X Ma, Q Song - Organic letters, 2019 - ACS Publications
A tert-butyl nitrite (TBN)-mediated synthesis of fluorinated O-alkyloxime ether derivatives with bromodifluoroalkyl reagents as the fluorine sources has been developed. A variety of …
Number of citations: 15 pubs.acs.org
J Huo, L Chen, H Si, S Yuan, J Li, H Dong… - Journal of Agricultural …, 2022 - ACS Publications
Indole is a popular and functional scaffold existing widely in the fields of medicine, pesticides, spices, food and feed additives, dyes, and many others. Among indoles, 2-arylindole …
Number of citations: 11 pubs.acs.org
B Li, B Zhang, X Zhang, X Fan - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and economical synthetic approach toward 3-cyano-1H-indoles through the reactions of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia is presented. …
Number of citations: 24 pubs.acs.org
A Chakraborty, K Goswami, A Adiyala… - European Journal of …, 2013 - Wiley Online Library
A NaOH‐mediated protocol was developed for the syntheses of a series of 2′‐arylspiro[cyclopent[3]ene‐1,3′‐indole]s and 6‐alkyl‐5,6,7,10‐tetrahydrocyclohepta[b]indoles in good …
B Li, S Guo, J Zhang, X Zhang… - The Journal of Organic …, 2015 - ACS Publications
Novel and selective synthetic approaches toward indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions of 1-bromo-2-(2,2-dibromovinyl)benzenes with …
Number of citations: 48 pubs.acs.org
Y Li, J Li, X Wu, Y Zhou, H Liu - The Journal of Organic Chemistry, 2017 - ACS Publications
Recently, N-hydroxyindole derivatives have received much interest because of their unique structural motif and various biological activities. In this study, we report the first example of a …
Number of citations: 42 pubs.acs.org
X Guo, J Han, Y Liu, M Qin, X Zhang… - The Journal of Organic …, 2017 - ACS Publications
A rhodium-catalyzed intermolecular coupling between arylnitrones and diazo compounds by C–H activation/[4 + 1] annulation with a C(N 2 )–C(acyl) bond cleavage is reported, and 2,3-…
Number of citations: 44 pubs.acs.org
M Shevlin - 2020 - search.proquest.com
This thesis examines various aspects of harnessing the reactivity of NO bond-containing molecules toward useful synthetic organic chemistry. In each chapter, the key to this challenge …
Number of citations: 2 search.proquest.com
S Ye, Q Ding, Z Wang, H Zhou, J Wu - Organic & Biomolecular …, 2008 - pubs.rsc.org
Tandem addition-cyclization reactions of 2-alkynylbenzenamines with isocyanates catalyzed by palladium chloride are described. This reaction is performed in the presence of 10 mol% …
Number of citations: 32 pubs.rsc.org

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